molecular formula C10H7Br3O2 B1587776 2,4,6-Tribromophenyl methacrylate CAS No. 37721-71-4

2,4,6-Tribromophenyl methacrylate

Cat. No.: B1587776
CAS No.: 37721-71-4
M. Wt: 398.87 g/mol
InChI Key: HAYWJKBZHDIUPU-UHFFFAOYSA-N
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Description

2,4,6-Tribromophenyl methacrylate is an organic compound with the molecular formula C10H7Br3O2 and a molecular weight of 398.87 g/mol . It is a derivative of methacrylic acid and tribromophenol, characterized by the presence of three bromine atoms on the phenyl ring. This compound is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tribromophenyl methacrylate typically involves the esterification of 2,4,6-tribromophenol with methacryloyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

[ \text{2,4,6-Tribromophenol} + \text{Methacryloyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tribromophenyl methacrylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles.

    Polymerization: The methacrylate group can undergo free radical polymerization to form polymers.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used; for example, substitution with an amine would yield an amine derivative.

    Polymerization: The major product is a polymer with repeating units of this compound.

Scientific Research Applications

2,4,6-Tribromophenyl methacrylate is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Tribromophenyl methacrylate involves its ability to undergo polymerization and form stable polymers. The bromine atoms contribute to the flame-retardant properties of the resulting polymers. Additionally, the methacrylate group allows for easy incorporation into various polymer matrices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the tribromophenyl and methacrylate groups, which confer both flame-retardant properties and polymerizability. This dual functionality makes it particularly valuable in the synthesis of specialty polymers and materials .

Properties

IUPAC Name

(2,4,6-tribromophenyl) 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Br3O2/c1-5(2)10(14)15-9-7(12)3-6(11)4-8(9)13/h3-4H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYWJKBZHDIUPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1=C(C=C(C=C1Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Br3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60191160
Record name 2,4,6-Tribromophenyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60191160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37721-71-4
Record name 2,4,6-Tribromophenyl methacrylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37721-71-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Tribromophenyl methacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037721714
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6-Tribromophenyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60191160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,6-tribromophenyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.048.748
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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